molecular formula C23H16ClN3O4S2 B182547 4-(((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamothioyl)benzenesulfonamide CAS No. 198649-75-1

4-(((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamothioyl)benzenesulfonamide

Cat. No.: B182547
CAS No.: 198649-75-1
M. Wt: 498 g/mol
InChI Key: TZXXARAEWMZJFL-UHFFFAOYSA-N
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Description

4-(((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamothioyl)benzenesulfonamide is a complex organic compound with a molecular formula of C23H16ClN3O4S2 and a molecular weight of 498 g/mol This compound is known for its unique chemical structure, which includes a chromenyl group, a sulfonyl group, and a thiourea moiety

Preparation Methods

The synthesis of 4-(((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamothioyl)benzenesulfonamide involves multiple steps. One common synthetic route includes the reaction of 6-chloro-4-oxochromene-3-carbaldehyde with 4-aminobenzenesulfonyl chloride to form an intermediate Schiff base. This intermediate is then reacted with phenylisothiocyanate to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to products.

Chemical Reactions Analysis

4-(((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamothioyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the chromenyl group to a dihydrochromenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group, forming new derivatives.

Scientific Research Applications

4-(((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamothioyl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in the study of enzyme kinetics and mechanisms.

    Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to inhibit certain enzymes and pathways makes it a candidate for the development of new drugs for the treatment of diseases such as cancer and infectious diseases.

    Industry: In industrial applications, the compound is used as a precursor in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamothioyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The chromenyl group and the sulfonyl group play crucial roles in the binding affinity and specificity of the compound towards its molecular targets .

Comparison with Similar Compounds

4-(((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)amino)-N-(phenylcarbamothioyl)benzenesulfonamide can be compared with other similar compounds, such as:

    1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea: This compound differs by having a urea moiety instead of a thiourea moiety. The presence of the urea group can affect the compound’s reactivity and biological activity.

    6-Chloro-4-oxochromene-3-carbaldehyde: This is a precursor in the synthesis of the target compound. It lacks the sulfonyl and thiourea groups, making it less complex and with different reactivity.

    Phenylisothiocyanate: Another precursor used in the synthesis, which lacks the chromenyl and sulfonyl groups.

Properties

CAS No.

198649-75-1

Molecular Formula

C23H16ClN3O4S2

Molecular Weight

498 g/mol

IUPAC Name

1-[4-[(6-chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea

InChI

InChI=1S/C23H16ClN3O4S2/c24-16-6-11-21-20(12-16)22(28)15(14-31-21)13-25-17-7-9-19(10-8-17)33(29,30)27-23(32)26-18-4-2-1-3-5-18/h1-14H,(H2,26,27,32)

InChI Key

TZXXARAEWMZJFL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=S)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=COC4=C(C3=O)C=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=COC4=C(C3=O)C=C(C=C4)Cl

Synonyms

Benzenesulfonamide, 4-(((6-chloro-4-oxo-4H-1-benzopyran-3-yl)methylene )amino)-N-((phenylamino)thioxomethyl)-

Origin of Product

United States

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